Methyl 3-acetamido-5-nitrothiophene-2-carboxylate
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Overview
Description
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C8H8N2O5S and a molecular weight of 244.23 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate typically involves the nitration of thiophene derivatives followed by acylation and esterification reactions. One common method includes the nitration of 3-acetamidothiophene-2-carboxylate using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
Comparison with Similar Compounds
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-5-nitrothiophene-2-carboxylate: This compound has an amino group instead of an acetamido group, which may result in different chemical reactivity and biological activity.
Methyl 3-acetamido-5-bromothiophene-2-carboxylate: The presence of a bromine atom instead of a nitro group can significantly alter the compound’s properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
methyl 3-acetamido-5-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c1-4(11)9-5-3-6(10(13)14)16-7(5)8(12)15-2/h3H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPJTIGJPWASOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513513 |
Source
|
Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80615-54-9 |
Source
|
Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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